6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms .
Scientific Research Applications
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Another imidazo[4,5-b]pyridine derivative with antihypertensive properties.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Uniqueness
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an antimicrobial agent and an angiotensin II receptor antagonist highlights its versatility and potential for diverse applications .
Properties
CAS No. |
115450-20-9 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-10-7-6(5(4)2)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12) |
InChI Key |
ZUAGXQKIIRWJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)NC(=N2)N |
Origin of Product |
United States |
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